

# assessing the selectivity of PF-3758309 for PAK4 over other kinases

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Compound of Interest

Compound Name: PF-3758309 hydrochloride

Cat. No.: B1513135

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# A Comparative Guide to the Kinase Selectivity of PF-3758309

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of PF-3758309, a potent ATP-competitive inhibitor, for its primary target, p21-activated kinase 4 (PAK4), over other kinases. The information presented herein is supported by experimental data to aid researchers in interpreting the results of studies using this compound.

## **Kinase Selectivity Profile of PF-3758309**

PF-3758309 was initially developed as a specific inhibitor of PAK4. However, comprehensive kinase profiling has revealed a broader range of activity. The compound demonstrates high potency against several members of the PAK family, leading to its classification as a pan-PAK inhibitor.[1] Furthermore, screening against a wider panel of kinases has identified several off-target kinases that are inhibited with significant potency.

## **Quantitative Kinase Inhibition Data**

The following tables summarize the inhibitory activity of PF-3758309 against PAK family kinases and a selection of off-target kinases. This data is crucial for assessing the compound's selectivity and potential for polypharmacology.



Table 1: Inhibition of PAK Family Kinases by PF-3758309

Kinase	Inhibition Constant (K <sub>1</sub> ) / IC <sub>50</sub> (nM)	Assay Type
PAK4	K <sub>i</sub> : 18.7 ± 6.6 nM[2][3]	Biochemical
KA: 2.7 nM[2][4]	Isothermal Titration Calorimetry	
KA: 4.5 nM[1]	Surface Plasmon Resonance	
PAK1	Ki: 13.7 ± 1.8 nM[2][3][5]	Biochemical
PAK2	IC50: 190 nM[2][5]	Biochemical
PAK3	IC50: 99 nM[2][5]	Biochemical
PAK5	Ki: 18.1 ± 5.1 nM[2]	Biochemical
PAK6	Ki: 17.1 ± 5.3 nM[2]	Biochemical

As indicated by the data, PF-3758309 exhibits similar high potency against PAK1, PAK5, and PAK6 as it does for PAK4, and is only moderately selective over PAK2 and PAK3.[2][5]

Table 2: Notable Off-Target Kinase Inhibition by PF-3758309



Kinase Family	Kinase	IC50 (nM)
Src Family	Src	45 - 60[5]
Yes	45 - 60[5]	
Fyn	45 - 60[5]	_
Other	AMPK	< 60[1][5]
RSK1/2/3	< 60[5]	
CHK2	< 60[5]	
FLT3	< 60[5]	_
PKC isoforms	< 60[5]	_
PDK2	< 60[5]	_
ΤRΚα	< 60[5]	
AKT3	< 60[5]	_
PRK1	< 60[5]	_
FGR	< 60[5]	

In a screen against 146 kinases, 13 were inhibited with an IC<sub>50</sub> between 1 and 60 nM, highlighting the compound's off-target activities.[5]

## **Experimental Methodologies**

Understanding the protocols used to generate the selectivity data is essential for accurate interpretation.

## **Biochemical Kinase Assays**

The inhibitory activity of PF-3758309 was primarily determined using in vitro biochemical assays.[2]

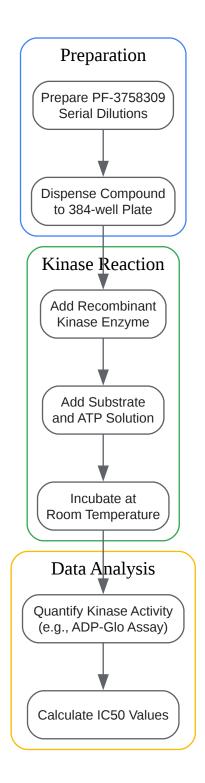
Objective: To measure the direct inhibition of kinase catalytic activity by the compound.



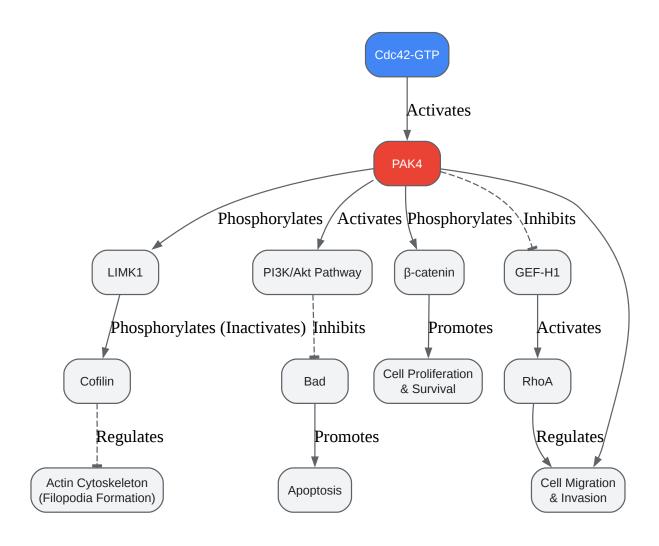
#### General Protocol:

- Compound Preparation: A serial dilution of PF-3758309 is prepared, typically in DMSO.
- Assay Plate Preparation: The compound dilutions are added to the wells of a microtiter plate (e.g., 384-well format).
- Kinase Reaction:
  - Recombinant kinase enzyme is added to the wells containing the compound.
  - The reaction is initiated by adding a solution containing the kinase-specific substrate and ATP. The ATP concentration is often kept near the Michaelis constant (K<sub>m</sub>) to allow for competitive inhibition to be observed.[2]
- Incubation: The reaction is allowed to proceed for a set period at a controlled temperature.
- Detection: The amount of phosphorylated substrate or consumed ATP is quantified. A
  common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP
  produced, providing a luminescent readout that is proportional to kinase activity.[6]
- Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control (DMSO vehicle). The IC<sub>50</sub> value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.









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